Cas no 4263-93-8 (2-hydroxy-4-phenylbutanoic acid)
4263-93-8 structure
Product Name:2-hydroxy-4-phenylbutanoic acid
Numero CAS:4263-93-8
MF:C10H12O3
MW:180.200483322144
CID:330502
PubChem ID:193387
Update Time:2025-04-19
2-hydroxy-4-phenylbutanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenebutanoic acid, a-hydroxy-
- 2-hydroxy-4-phenylbutanoic acid
- 2-Hpba
- 2-hydroxy-3-phenylbutanoic acid
- 2-Hydroxy-4-phenylbutyric acid
- 4-phenyl-2-hydroxybutyric acid
- 4-Phenyl-2-hydroxybutanoic acid
- NSC 55316
- alpha-Hydroxy-gamma-phenylbutyric acid
- gamma-Phenyl-alpha-hydroxybutyric acid
- AKOS008084196
- 111611-91-7
- EN300-80228
- 2-Hydroxy-4-phenylbutanoicacid
- AS-82042
- 2-Hydroxy-4-phenylbutyrate
- (R)-2-hydroxy-4-phenylbutanoic acid
- SB85067
- Z1259340035
- SCHEMBL233441
- JNJCEALGCZSIGB-UHFFFAOYSA-N
- Benzenebutanoic acid, alpha-hydroxy-
- Benzenebutanoic acid, .alpha.-hydroxy-
- SB44393
- 267013-77-4
- 2-Hydroxy-4-phenylbutanoic acid #
- NSC55316
- a-hydroxy phenybutyric acid
- UNII-ZSP7I554Q9
- 4263-93-8
- .ALPHA.-HYDROXY-.GAMMA.-PHENYLBUTYRIC ACID
- ZSP7I554Q9
- FT-0642798
- FT-0669949
- E84043
- 2-hydroxy-4-phenyl-butyric acid
- 2-HYDROXY-4-PHENYLBUTYRIC ACID, (+/-)-
- NSC-55316
- FT-0638874
- (R)-2-Hydroxy-4-phenylbutanoicAcid
- MFCD03001752
- 2-Hydroxy-4-phenylbutanoate
- SY058046
- DS-010102
- DB-041243
- SY102982
- DB-018119
- DB-228110
- MFCD06656492
-
- Inchi: 1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
- Chiave InChI: JNJCEALGCZSIGB-UHFFFAOYSA-N
- Sorrisi: OC(C(=O)O)CCC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 180.07900
- Massa monoisotopica: 180.079
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 4
- Complessità: 162
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.3
- Superficie polare topologica: 57.5A^2
Proprietà sperimentali
- Densità: 1.219±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 105-106 ºC (benzene )
- Punto di ebollizione: 356.9ºC at 760mmHg
- Punto di infiammabilità: 183.9ºC
- Indice di rifrazione: 1.564
- Solubilità: Leggermente solubile (11 g/l) (25°C),
- PSA: 57.53000
- LogP: 1.06470
2-hydroxy-4-phenylbutanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | H100650-100mg |
2-hydroxy-4-phenylbutanoic acid |
4263-93-8 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H100650-500mg |
2-hydroxy-4-phenylbutanoic acid |
4263-93-8 | 500mg |
$ 115.00 | 2022-06-04 | ||
| TRC | H100650-1g |
2-hydroxy-4-phenylbutanoic acid |
4263-93-8 | 1g |
$ 160.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | Y1250915-1g |
Benzenebutanoic acid, a-hydroxy- |
4263-93-8 | 97% | 1g |
$135 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1250915-5g |
Benzenebutanoic acid, a-hydroxy- |
4263-93-8 | 97% | 5g |
$305 | 2024-06-07 | |
| Enamine | EN300-80228-0.05g |
2-hydroxy-4-phenylbutanoic acid |
4263-93-8 | 95.0% | 0.05g |
$37.0 | 2025-03-21 | |
| Enamine | EN300-80228-0.1g |
2-hydroxy-4-phenylbutanoic acid |
4263-93-8 | 95.0% | 0.1g |
$56.0 | 2025-03-21 | |
| Enamine | EN300-80228-0.25g |
2-hydroxy-4-phenylbutanoic acid |
4263-93-8 | 95.0% | 0.25g |
$79.0 | 2025-03-21 | |
| Enamine | EN300-80228-0.5g |
2-hydroxy-4-phenylbutanoic acid |
4263-93-8 | 95.0% | 0.5g |
$125.0 | 2025-03-21 | |
| Enamine | EN300-80228-1.0g |
2-hydroxy-4-phenylbutanoic acid |
4263-93-8 | 95.0% | 1.0g |
$160.0 | 2025-03-21 |
2-hydroxy-4-phenylbutanoic acid Letteratura correlata
-
Bing Chen,Hai-Feng Yin,Zhen-Sheng Wang,Jia-Ying Liu,Jian-He Xu Chem. Commun. 2010 46 2754
-
Di-Chen Wang,Heng Li,Shu-Ning Xia,Ya-Ping Xue,Yu-Guo Zheng Catal. Sci. Technol. 2019 9 1961
-
Di-Chen Wang,Heng Li,Shu-Ning Xia,Ya-Ping Xue,Yu-Guo Zheng Catal. Sci. Technol. 2019 9 1961
-
4. Stereoselection in the synthesis of threo- and erythro-3-amino-2-hydroxy-4-phenyl-butanoic acid using chiral acetal templatesRosario Herranz,Julia Castro-Pichel,Soledad Vinuesa,M. Teresa García-López J. Chem. Soc. Chem. Commun. 1989 938
-
5. Regio- and stereo-specific synthesis of threo-3-amino-2-hydroxy-acids, novel amino-acids contained in aminopeptidase inhibitors of microbial originKuniki Kato,Tetsushi Saino,Rinzo Nishizawa,Tomohisa Takita,Hamao Umezawa J. Chem. Soc. Perkin Trans. 1 1980 1618
4263-93-8 (2-hydroxy-4-phenylbutanoic acid) Prodotti correlati
- 20312-36-1(L-(-)-3-Phenyllactic acid)
- 7326-19-4(D-\u200b(+)\u200b-\u200bPhenyllactic acid)
- 267013-77-4((R)-2-hydroxy-4-phenylbutyric acid)
- 828-01-3(DL-3-Phenyllactic acid)
- 29678-81-7((αR)-Hydroxy-benzenebutanoic Acid)
- 115016-95-0((S)-2-Hydroxy-4-phenylbutyric Acid)
- 103187-18-4(2-Hydroxy-7-phenylheptanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti